4-Chloro-2-methyl-6-phenoxyquinoline
Description
Significance of Quinoline (B57606) Scaffolds in Modern Organic Synthesis and Molecular Design
The quinoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, represents a cornerstone of modern medicinal chemistry and organic synthesis. wisdomlib.orgnih.gov Its structure is considered a "privileged scaffold," a concept describing molecular frameworks that are able to bind to multiple biological targets, making them highly valuable in drug discovery. tandfonline.comcapes.gov.brnih.gov This versatility stems from the quinoline ring's synthetic accessibility and its capacity for structural optimization through well-established synthetic pathways. capes.gov.brnih.gov The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives, which has facilitated a broad spectrum of biological and biochemical activities. nih.gov
In the realm of molecular design, quinoline-based compounds have a significant impact, particularly in the development of anticancer drugs. tandfonline.comcapes.gov.br Numerous quinoline derivatives have been investigated as inhibitors of tyrosine kinases, proteasomes, and topoisomerases, which are critical targets in cancer therapy. tandfonline.comnih.gov The rigid, aromatic nature of the scaffold provides an excellent platform for creating molecules that can effectively interact with these biological targets. tandfonline.com This has led to a considerable number of quinoline-based drugs and drug candidates, with many currently in clinical investigation. tandfonline.comnih.gov
The significance of quinoline extends beyond medicine into industrial chemistry, where its derivatives are used in the synthesis of dyes and other materials. wisdomlib.org The rich chemistry of the quinoline ring, which can undergo both electrophilic and nucleophilic substitution, allows chemists to tailor its properties for a wide array of applications, cementing its role as a perpetual and multipurpose scaffold. nih.govresearchgate.net
Overview of Substituted Quinoline Architectures, with a Focus on Halogenated and Phenoxylated Derivatives
The functionalization of the quinoline scaffold at its various positions leads to derivatives with diverse pharmacological activities. nih.gov Among the vast array of substituted quinolines, halogenated and phenoxylated derivatives are of particular importance in medicinal chemistry.
Halogenated Quinolines: The introduction of halogen atoms (F, Cl, Br, I) into the quinoline ring system can profoundly alter a molecule's physical, chemical, and biological properties. researchgate.netnih.gov Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For example, 4-chloroquinoline (B167314) is a key synthetic precursor for various bioactive molecules, including the well-known antimalarial drug chloroquine; the chloro group enhances the compound's chemical stability and serves as a reactive handle for further modification. ambeed.comnih.gov The 4-chloro substituent, in particular, is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with amines and other nucleophiles to create diverse libraries of compounds. nih.gov The synthesis of 2-halogenated and 4,7-dihaloquinolines has also been extensively explored to generate compounds with a range of biological activities, including antimicrobial and anticancer effects. oup.comresearchgate.net
Phenoxylated Quinolines: The incorporation of a phenoxy group (a phenyl ring linked via an ether bond) is another key strategy in drug design. rsc.org This modification is central to the structure of several potent anticancer drugs that act as kinase inhibitors. researchgate.net The phenoxy moiety can be strategically positioned on the quinoline core to optimize interactions with biological targets. nih.gov For instance, 4-phenoxyquinoline derivatives have been designed as inhibitors of the c-Met kinase, a target in cancer therapy. researchgate.netnih.gov The synthesis of these compounds often involves the reaction of a chloroquinoline with a phenol (B47542) derivative. researchgate.net Research has also focused on creating hybrid molecules that combine the phenoxyquinoline scaffold with other biologically active groups to develop agents with dual modes of action or improved therapeutic profiles. researchgate.netnih.gov
Academic Rationale for Investigating 4-Chloro-2-methyl-6-phenoxyquinoline as a Key Synthetic Target
The compound this compound is a significant target for academic and synthetic investigation primarily because it serves as a versatile molecular building block. Its structure strategically combines three key features, each contributing to its utility as a synthetic intermediate for creating more complex and potentially bioactive molecules.
The most critical feature is the 4-chloro substituent . As established, the chlorine atom at the 4-position of the quinoline ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This inherent reactivity provides a reliable chemical handle for introducing a wide variety of nucleophiles (e.g., amines, thiols), enabling the synthesis of large libraries of 4-substituted quinoline derivatives for screening and drug development.
The 6-phenoxy group provides a bulky, lipophilic, and aromatic substituent that can be crucial for biological activity. In many kinase inhibitors, for example, substituents at this position of the quinoline ring system are involved in key binding interactions within the target protein. researchgate.netnih.gov The ether linkage is generally stable, allowing for selective chemical manipulation at the 4-position without disturbing the phenoxy group.
Therefore, the academic rationale for investigating this compound is not necessarily for its own biological effect, but for its role as a highly valuable intermediate. It provides a platform where the reactive 4-chloro position can be functionalized to build novel derivatives, while the 2-methyl and 6-phenoxy groups provide foundational structural elements common to various classes of biologically active quinolines. This makes it an ideal starting point for the discovery of new therapeutic agents.
Data Tables
Table 1: Key Structural Features of this compound and Their Synthetic Significance
| Structural Feature | Position | Significance in Synthesis |
| Chlorine Atom | 4 | Acts as a reactive leaving group for nucleophilic aromatic substitution (SNAr), allowing for diverse functionalization. nih.govresearchgate.net |
| Methyl Group | 2 | Influences the steric and electronic properties of the quinoline core. |
| Phenoxy Group | 6 | Provides a stable, bulky aromatic moiety often important for biological target interaction. researchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-6-phenoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-11-9-15(17)14-10-13(7-8-16(14)18-11)19-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHSBAHVMIEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290029 | |
| Record name | 4-Chloro-2-methyl-6-phenoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-53-4 | |
| Record name | 4-Chloro-2-methyl-6-phenoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924871-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-6-phenoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Methyl 6 Phenoxyquinoline
Retrosynthetic Analysis and Strategic Disconnections for 4-Chloro-2-methyl-6-phenoxyquinoline
A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to plausible starting materials. The core quinoline (B57606) ring system can be disconnected using established synthetic strategies, suggesting multiple convergent and linear synthetic routes.
One primary disconnection strategy targets the bonds formed during the quinoline ring cyclization. Based on the Friedländer annulation, a key disconnection can be made between the N1-C2 and C3-C4 bonds, leading back to a 2-amino-5-phenoxyacetophenone and a compound providing the C2-methyl and C3-H, such as acetone (B3395972) or a related enolizable ketone. researchgate.netorganic-chemistry.org
Alternatively, applying the logic of the Conrad-Limpach-Knorr synthesis, disconnection of the N1-C8a and C4-C4a bonds suggests a 4-phenoxyaniline (B93406) and a β-ketoester, like ethyl acetoacetate, as precursors. jptcp.comwikipedia.org This approach would initially form a 4-hydroxyquinoline (B1666331) intermediate, which would then require chlorination.
A Skraup synthesis-based disconnection would involve the reaction of 4-phenoxyaniline with a glycerol (B35011) derivative or an α,β-unsaturated carbonyl compound. nih.govorganicreactions.orgwikipedia.org This method, however, can sometimes lack regiochemical control and may produce complex mixtures. nih.gov
Finally, a disconnection strategy focusing on the substituents suggests the formation of the C-Cl and C-O-Ph bonds at a later stage. This would involve the synthesis of a 2-methylquinolin-4-ol or a related precursor, followed by sequential or directed functionalization to introduce the chloro and phenoxy groups at the C4 and C6 positions, respectively. The introduction of the phenoxy group can be achieved via nucleophilic aromatic substitution on an appropriately activated quinoline precursor. nih.gov
These disconnections are summarized in the following table:
| Disconnection Strategy | Precursors |
| Friedländer Annulation | 2-amino-5-phenoxyacetophenone and Acetone |
| Conrad-Limpach-Knorr | 4-phenoxyaniline and Ethyl acetoacetate |
| Skraup Synthesis | 4-phenoxyaniline and Glycerol/Acrolein |
| Late-stage Functionalization | 2-methyl-6-phenoxyquinolin-4-ol and a chlorinating agent |
Established and Advanced Approaches to Quinoline Core Construction Relevant to the Compound
The construction of the quinoline core is a well-established field with numerous named reactions and modern catalytic variants. benthamdirect.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Friedländer synthesis is a straightforward method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of 2-amino-5-phenoxyacetophenone with acetone. The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation to accelerate the reaction. benthamdirect.combenthamdirect.com
Modern catalytic variants of the Friedländer reaction often employ catalysts such as neodymium(III) nitrate (B79036) hexahydrate or molecular iodine, which can lead to higher yields and milder reaction conditions. organic-chemistry.org Enamine catalysis has also been utilized to achieve enantioselective Friedländer reactions, although this is less relevant for the synthesis of an achiral target like this compound. acs.org
A significant advantage of the Friedländer approach is the direct and convergent assembly of the substituted quinoline core. researchgate.net However, the synthesis of the required 2-amino-5-phenoxyacetophenone precursor can be a multi-step process.
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org To synthesize the target molecule's core, 4-phenoxyaniline would be the starting aniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. nih.gov
While historically significant, the Skraup synthesis is known for its often harsh and sometimes violent reaction conditions. wikipedia.orgorgsyn.org Modified procedures using milder oxidizing agents or alternative catalysts have been developed to improve safety and yields. nih.govorgsyn.org A key challenge in applying the Skraup synthesis for a polysubstituted quinoline is controlling the regioselectivity of the cyclization, especially with substituted anilines.
The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org For the target compound, 4-phenoxyaniline would react with ethyl acetoacetate. This reaction can lead to two different isomers, the 4-quinolone (Conrad-Limpach) or the 2-quinolone (Knorr), depending on the reaction conditions. wikipedia.org To obtain the desired 4-substituted quinoline, conditions favoring the formation of the 4-quinolone are necessary, which typically involve kinetic control at lower temperatures. quimicaorganica.org
The initially formed 4-hydroxy-2-methyl-6-phenoxyquinoline would then need to be converted to the final product via chlorination of the hydroxyl group at the 4-position. This can be achieved using standard chlorinating agents like phosphorus oxychloride. A synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, utilized a similar three-step approach of cyclization, nitration, and chlorination starting from 4-methoxyaniline. atlantis-press.comatlantis-press.com
Multicomponent reactions (MCRs) have gained prominence in the synthesis of diverse quinoline derivatives due to their efficiency in building molecular complexity in a single step from three or more starting materials. rsc.orgrsc.org Various MCRs, such as the Povarov reaction, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org
An MCR approach to this compound could potentially involve the reaction of 4-phenoxyaniline, an aldehyde, and an alkyne in a one-pot procedure. rsc.org The versatility of MCRs allows for the incorporation of various functional groups and substitution patterns, making it a powerful tool for generating libraries of quinoline derivatives. rsc.org These reactions often exhibit high atom economy and can be catalyzed by various metals or even proceed under metal-free conditions. rsc.orgthieme-connect.com
Directed Functionalization Strategies for the Introduction of Specific Substituents in this compound
The introduction of specific substituents onto a pre-formed quinoline ring is a key strategy for accessing complex derivatives. rsc.org The regioselective functionalization of the quinoline core can be achieved through various methods, including C-H activation and nucleophilic aromatic substitution. nih.gov
For the synthesis of this compound, a plausible strategy involves the late-stage introduction of the chloro and phenoxy groups. Starting with a simpler quinoline core, such as 2-methylquinoline (B7769805), directed functionalization can be employed.
The introduction of the phenoxy group at the C6 position could be achieved through electrophilic aromatic substitution on an activated quinoline ring or through a nucleophilic aromatic substitution on a 6-halo-2-methylquinoline derivative.
The chlorine atom at the C4 position is often introduced by the chlorination of a 4-hydroxyquinoline intermediate, as mentioned in the Conrad-Limpach-Knorr synthesis section. atlantis-press.comatlantis-press.com Alternatively, direct C-H chlorination at the C4 position of a suitable quinoline precursor could be explored, although achieving high regioselectivity can be challenging. rsc.org
A study on the synthesis of 2-phenylamino-4-phenoxyquinoline derivatives demonstrated that a phenoxy group can be introduced at the C4 position of 2,4-dichloroquinoline (B42001) via nucleophilic substitution. nih.gov This suggests that a similar reaction could be used to introduce the phenoxy group at the C6 position if a suitable 6-halo-4-chloro-2-methylquinoline precursor is available.
The following table summarizes the key features of the discussed synthetic strategies:
| Synthetic Approach | Key Features | Potential Challenges |
| Friedländer Condensation | Convergent, direct formation of the quinoline ring. researchgate.net | Requires synthesis of a substituted 2-aminoaryl ketone. |
| Skraup Synthesis | Uses readily available starting materials. wikipedia.org | Harsh reaction conditions, potential for low yields and lack of regioselectivity. nih.gov |
| Conrad-Limpach-Knorr | Good control over substitution at C2 and C4. jptcp.com | Requires a subsequent chlorination step. atlantis-press.com |
| Multicomponent Reactions | High efficiency and diversity. rsc.org | Optimization of reaction conditions for the specific target can be complex. |
| Directed Functionalization | Allows for late-stage modification. nih.gov | May require multiple steps and control of regioselectivity. rsc.org |
Regioselective Chlorination at the C-4 Position of the Quinoline System
The introduction of a chlorine atom at the C-4 position of the quinoline ring is a critical step in the synthesis of the target compound. This transformation is typically accomplished by the deoxychlorination of the corresponding precursor, 2-methyl-6-phenoxyquinolin-4-one. This precursor exists in tautomeric equilibrium with its enol form, 2-methyl-6-phenoxyquinolin-4-ol. The hydroxyl group at the C-4 position makes it susceptible to replacement by a chlorine atom using various chlorinating agents.
Common reagents employed for this purpose include phosphorus oxychloride (POCl₃), often used in excess or with a solvent like N,N-dimethylformamide (DMF), and thionyl chloride (SOCl₂). The reaction mechanism involves the activation of the C-4 oxygen by the chlorinating agent, converting it into a good leaving group, which is subsequently displaced by a chloride ion.
A related and widely used method for constructing chloroquinoline systems is the Vilsmeier-Haack reaction. This reaction typically involves treating an N-arylacetamide with the Vilsmeier reagent, prepared from POCl₃ and DMF. chemijournal.comchemijournal.com While this method is highly effective for producing 2-chloro-3-formylquinolines, achieving direct C-4 chlorination requires starting with a substrate that directs cyclization and subsequent chlorination to the desired position, namely a quinolin-4-one intermediate. researchgate.net For the synthesis of this compound, the most direct approach involves the synthesis of 2-methyl-6-phenoxyquinolin-4-one followed by a dedicated chlorination step as detailed in the table below.
| Reagent | Typical Conditions | Mechanism Notes | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Neat or in a high-boiling solvent (e.g., DMF); Reflux (80-110 °C) | The hydroxyl group of the quinolin-4-one is converted into a chlorophosphate ester, an excellent leaving group, which is then displaced by a chloride ion. | chemijournal.com |
| Thionyl Chloride (SOCl₂) | In an inert solvent (e.g., toluene, dioxane) or neat; Reflux | Forms a chlorosulfite intermediate which decomposes, releasing SO₂ and HCl, and yielding the 4-chloroquinoline (B167314). | General Knowledge |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | Applied to an N-arylacetamide precursor; Cyclization and chlorination occur. Primarily yields 2-chloroquinolines but illustrates a key method for forming the chloro-substituted ring system. | The reagent acts as both a cyclizing and chlorinating agent. chemijournal.comchemijournal.com | chemijournal.comchemijournal.com |
Methods for Introducing and Modifying the Methyl Group at C-2
The installation of the methyl group at the C-2 position is a foundational step in building the quinoline scaffold. Several classic named reactions in heterocyclic chemistry are suitable for this purpose, primarily by constructing the pyridine (B92270) ring of the quinoline system with the methyl group already in place.
The Doebner-von Miller reaction is a prominent method for synthesizing quinolines. synarchive.com It involves the reaction of an aniline (in this case, 4-phenoxyaniline) with an α,β-unsaturated carbonyl compound. wikipedia.org To introduce a 2-methyl group, crotonaldehyde (B89634) is the ideal α,β-unsaturated partner. Crotonaldehyde can be generated in situ from the acid-catalyzed self-condensation of acetaldehyde. wikipedia.orgresearchgate.net The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org
Another relevant approach is the Doebner reaction , a variation that involves reacting an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. sci-hub.se While the primary product has a carboxylic acid at C-4, modifications in the reaction sequence and reactants can lead to the formation of 2-methylquinoline derivatives. sci-hub.se
Modern methods have also been developed for the synthesis of 2-methylquinolines. One such method involves the iodine-catalyzed condensation of anilines with vinyl ethers, such as ethyl vinyl ether, providing a mild and efficient route to the desired 2-methyl substituted quinoline core. researchgate.net
| Reaction Name | Reactants | Key Features | Reference |
|---|---|---|---|
| Doebner-von Miller Reaction | Aniline (e.g., 4-phenoxyaniline) + α,β-Unsaturated carbonyl (e.g., crotonaldehyde) | Acid-catalyzed (HCl, H₂SO₄, Lewis acids); often involves in situ formation of the unsaturated carbonyl. wikipedia.org | synarchive.comwikipedia.org |
| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | Typically forms quinoline-4-carboxylic acids, but can be adapted. The order of reactant mixing can influence the final product. sci-hub.se | sci-hub.se |
| Iodine-Catalyzed Condensation | Aniline + Vinyl Ether (e.g., ethyl vinyl ether) | A metal-free and mild method for synthesizing 2-methylquinolines. researchgate.net | researchgate.net |
| Riehm Synthesis | Aniline + Ketone (e.g., acetone) + Acid | A less common but viable method for producing substituted quinolines. | iipseries.org |
Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Moiety Installation at C-6
The formation of the C-6 ether linkage is typically achieved late in the synthesis by coupling a phenol (B47542) with a quinoline ring that has a suitable leaving group at the C-6 position, such as a halogen. The two primary methods for this transformation are the Nucleophilic Aromatic Substitution (SNAr) reaction and the Ullmann condensation.
The SNAr reaction is a powerful method for forming aryl ethers. wikipedia.org This pathway involves the reaction of a 6-haloquinoline (e.g., 6-fluoro- or 6-chloro-2-methylquinolin-4-one) with phenol in the presence of a base. masterorganicchemistry.com The base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) deprotonates the phenol to generate the more nucleophilic phenoxide anion. tandfonline.com This anion then attacks the electron-deficient quinoline ring at the C-6 position, displacing the halide through a Meisenheimer complex intermediate. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, and the quinoline nitrogen itself helps to activate the ring for nucleophilic attack. wikipedia.org
The Ullmann condensation is a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, modern protocols have been developed that use catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) along with ligands (e.g., diamines, N,N-dimethylglycine) that facilitate the reaction under milder conditions. nih.govresearchgate.net This reaction would involve coupling a 6-halo-4-chloro-2-methylquinoline with phenol in the presence of a copper catalyst and a base.
| Reaction Type | Quinoline Substrate | Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 6-Haloquinoline (F, Cl) | Phenol, Base (K₂CO₃, NaH, BuLi) | Polar aprotic solvent (DMF, THF); Reflux or moderate heat. | wikipedia.orgtandfonline.comtandfonline.com |
| Ullmann Condensation | 6-Haloquinoline (Br, I) | Phenol, Copper Catalyst (CuI, Cu₂O), Base (Cs₂CO₃, K₂CO₃), Ligand (optional) | High-boiling polar solvents (DMF, NMP); Elevated temperatures. | wikipedia.orgresearchgate.netmdpi.com |
Consideration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can enhance sustainability by improving efficiency and minimizing environmental impact. researchgate.net
A key metric is atom economy , which measures how many atoms from the reactants are incorporated into the final product. nih.gov Many classic named reactions for quinoline synthesis, such as the Skraup and Doebner-von Miller syntheses, have poor atom economy due to the use of stoichiometric reagents and the formation of significant by-products. nih.gov Modern synthetic methods focus on catalytic cycles, which inherently improve atom economy. acs.org
Solvent selection is another critical factor. Traditional syntheses often use hazardous organic solvents like nitrobenzene, dimethylformamide (DMF), or chlorinated hydrocarbons. wikipedia.orgwhiterose.ac.uk Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. researchgate.netijpsjournal.comresearchgate.net
The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. researchgate.net For instance, employing recyclable heterogeneous catalysts or nanocatalysts can simplify product purification and reduce waste. acs.orgtandfonline.com Furthermore, energy efficiency can be improved by using methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comtandfonline.com
| Green Chemistry Principle | Application in Synthesis of this compound | Example/Benefit | Reference |
|---|---|---|---|
| Prevention (Waste Minimization) | Optimize reaction pathways to maximize yield and minimize by-products. | Choosing a convergent synthesis over a linear one can improve overall yield and reduce waste. | nih.govresearchgate.net |
| Atom Economy | Favor addition and cycloaddition reactions over substitution and elimination reactions. | Catalytic C-H activation methods for installing substituents would have higher atom economy than traditional named reactions requiring activating groups. | nih.govnih.gov |
| Less Hazardous Chemical Syntheses | Replace toxic reagents (e.g., POCl₃) with less hazardous alternatives where possible. | Investigating solid-phase chlorinating agents to avoid handling fuming liquids like POCl₃. | researchgate.net |
| Safer Solvents and Auxiliaries | Replace solvents like DMF, NMP, and chlorinated solvents with water, ethanol, or bio-based solvents. | Performing the Doebner-von Miller reaction in water or the Ullmann coupling in PEG. researchgate.nettandfonline.com | whiterose.ac.ukresearchgate.net |
| Design for Energy Efficiency | Utilize microwave-assisted synthesis to reduce reaction times and energy input. | Microwave irradiation can accelerate the Doebner-von Miller or SNAr steps, often leading to cleaner reactions. ijpsjournal.comtandfonline.com | ijpsjournal.comtandfonline.com |
| Use of Catalysis | Employ catalytic (vs. stoichiometric) reagents for all possible steps. | Using catalytic iodine for the C-2 methyl installation or a modern ligand-assisted copper catalyst for the C-6 phenoxy installation. researchgate.netresearchgate.net | researchgate.netacs.org |
Structural Elucidation and Spectroscopic Characterization of 4 Chloro 2 Methyl 6 Phenoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and correlations in one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms in 4-Chloro-2-methyl-6-phenoxyquinoline can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected spectrum of this compound would feature distinct signals for the methyl group, the quinoline (B57606) ring protons, and the phenoxy group protons.
The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of protons on both the quinoline and phenoxy rings.
Quinoline Protons: The protons on the quinoline core (H-3, H-5, H-7, H-8) are expected to appear as distinct signals. For instance, in the related compound 4-chloro-2-methylquinoline, the aromatic protons resonate between δ 7.5 and 8.2 ppm. nih.gov The H-3 proton should appear as a singlet, while H-5, H-7, and H-8 would exhibit doublet or doublet of doublets patterns due to coupling with their neighbors.
Phenoxy Group Protons: The five protons of the phenoxy group would show characteristic signals for a monosubstituted benzene (B151609) ring, typically a triplet for the para-proton and multiplets or triplets/doublets for the ortho- and meta-protons.
Methyl Protons: A sharp singlet, integrating to three protons, is expected for the methyl group at the C-2 position of the quinoline ring. Its chemical shift would likely be in the range of δ 2.5-2.7 ppm, as seen in similar 2-methylquinoline (B7769805) structures. atlantis-press.comresearchgate.net
The coupling constants (J-values) between adjacent protons would be critical for assigning specific protons, especially within the fused ring system. For example, ortho-coupling on the benzene rings typically falls in the range of 7-9 Hz, while meta-coupling is smaller, around 2-3 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Data is predictive and based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (at C-2) | 2.5 – 2.7 | Singlet (s) | N/A |
| H-3 | 7.2 – 7.4 | Singlet (s) | N/A |
| H-5 | 7.9 – 8.1 | Doublet (d) | Jortho = ~9.0 Hz |
| H-7 | 7.3 – 7.5 | Doublet of doublets (dd) | Jortho = ~9.0 Hz, Jmeta = ~2.5 Hz |
| H-8 | 7.6 – 7.8 | Doublet (d) | Jmeta = ~2.5 Hz |
| H-2', H-6' (Phenoxy) | 7.1 – 7.3 | Doublet (d) or Multiplet (m) | Jortho = ~7-8 Hz |
| H-3', H-5' (Phenoxy) | 7.4 – 7.6 | Triplet (t) or Multiplet (m) | Jortho = ~7-8 Hz |
| H-4' (Phenoxy) | 7.2 – 7.4 | Triplet (t) or Multiplet (m) | Jortho = ~7-8 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment and hybridization state. For this compound, a total of 16 distinct carbon signals are expected (unless there is accidental signal overlap).
Aromatic Carbons: The majority of signals would appear in the downfield region (δ 110-160 ppm), corresponding to the 14 sp²-hybridized carbons of the quinoline and phenoxy rings. The carbons bonded to heteroatoms (C-2, C-4, C-6, C-1') will have characteristic shifts. The C-4 carbon, bonded to chlorine, and the C-6 carbon, bonded to the oxygen of the phenoxy group, are expected to be significantly influenced by these electronegative atoms.
Quaternary Carbons: The spectrum will distinguish between protonated carbons and quaternary carbons (those without attached protons), such as C-2, C-4, C-4a, C-6, C-8a, and C-1'.
Aliphatic Carbon: The methyl carbon (C-CH₃) will appear as a single peak in the upfield region, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C-2) | 20 – 25 |
| C-2 | 158 – 162 |
| C-3 | 120 – 123 |
| C-4 | 148 – 152 |
| C-4a | 147 – 150 |
| C-5 | 128 – 131 |
| C-6 | 154 – 158 |
| C-7 | 118 – 122 |
| C-8 | 124 – 127 |
| C-8a | 135 – 138 |
| C-1' (Phenoxy) | 155 – 159 |
| C-2', C-6' (Phenoxy) | 119 – 123 |
| C-3', C-5' (Phenoxy) | 129 – 132 |
| C-4' (Phenoxy) | 124 – 127 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would appear between signals of protons that are on adjacent carbons. For example, a COSY spectrum would show a correlation between H-7 and H-8, and between H-7 and H-5 on the quinoline ring, confirming their connectivity. It would also show correlations between the adjacent protons on the phenoxy ring. nih.govchemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This would allow for the definitive assignment of all protonated carbons, such as C-3/H-3, C-5/H-5, and the carbons of the phenoxy ring. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds apart. This technique allows for the assembly of molecular fragments and the placement of quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound would include:
The methyl protons (CH₃) showing a correlation to C-2 and C-3.
The H-3 proton showing correlations to C-2, C-4, and C-4a.
The H-5 proton showing correlations to C-4, C-4a, and C-7.
Protons on the phenoxy ring (H-2'/H-6') showing a correlation to the C-6 of the quinoline ring, confirming the ether linkage. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₆H₁₂ClNO), the calculated exact mass can be compared to the experimental value to confirm the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₆H₁₂ClNO |
| Calculated Exact Mass [M] | 269.0607 |
| Calculated Exact Mass [M+H]⁺ | 270.0680 |
The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺).
Fragmentation analysis provides further structural information. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways:
Cleavage of the ether bond: This could lead to the formation of a phenoxy radical (m/z 93) and a 4-chloro-2-methyl-quinolin-6-yl cation (m/z 176), or vice versa.
Loss of a chlorine atom: Fragmentation involving the loss of a Cl radical from the molecular ion.
Loss of the methyl group: Cleavage of the methyl group from the C-2 position.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Table 4: Predicted Characteristic IR Absorption Bands for this compound Data is predictive and based on analogous structures.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050–3100 | C-H stretching | Aromatic (Quinoline, Phenoxy) |
| 2920–2980 | C-H stretching | Aliphatic (Methyl) |
| 1610–1620 | C=N stretching | Quinoline ring |
| 1500–1590 | C=C stretching | Aromatic rings |
| 1230–1270 | C-O-C asymmetric stretching | Aryl ether (Phenoxy-Quinoline) |
| 1000-1050 | C-O-C symmetric stretching | Aryl ether (Phenoxy-Quinoline) |
| 700–850 | C-Cl stretching | Aryl chloride |
| 700–900 | C-H out-of-plane bending | Aromatic substitution patterns |
The spectrum would be dominated by bands corresponding to the aromatic rings. The key absorptions confirming the structure would be the C-O-C stretching of the aryl ether linkage and the C-Cl stretching band. ias.ac.in
X-ray Crystallography for Definitive Solid-State Structural Confirmation and Conformation (Applicable to Related Quinoline Derivatives)
If suitable single crystals of the compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of the connectivity established by NMR and MS. It would definitively prove:
The substitution pattern on the quinoline ring (chloro at C-4, methyl at C-2, phenoxy at C-6).
The planarity of the quinoline ring system.
The dihedral angle between the quinoline ring and the phenoxy ring, which describes the twist around the C-O ether bond.
Studies on other 4-phenoxyquinoline derivatives have used X-ray crystallography to understand how the molecules pack in the solid state and to correlate their three-dimensional structure with their biological activity. nih.govnih.gov Such an analysis for this compound would provide the ultimate proof of its structure and conformation.
Computational and Theoretical Investigations of 4 Chloro 2 Methyl 6 Phenoxyquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry. In a typical DFT study, the electron density of a molecule is used to calculate its total energy. By optimizing the molecular geometry to find the lowest energy state, researchers can predict the most stable three-dimensional arrangement of the atoms. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. The stability of a molecule can be further assessed by calculating its thermodynamic properties, such as enthalpy and Gibbs free energy.
Analysis of Frontier Molecular Orbitals (FMOs) to Predict Chemical Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally indicates a more reactive molecule. The spatial distribution of these orbitals can predict the likely sites for electrophilic and nucleophilic attack, thus explaining the selectivity of chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent regions of neutral potential. By analyzing the MEP map, chemists can identify the most likely sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.
Conformational Analysis and Energy Minimization Studies
Molecules with rotatable bonds, such as the ether linkage in a phenoxyquinoline, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. Energy minimization is the process of finding the geometry that corresponds to a local or global energy minimum on the potential energy surface. These studies are crucial for understanding a molecule's shape and how it might fit into a biological receptor or a crystal lattice.
Molecular Dynamics (MD) Simulations for Understanding Molecular Behavior (as applied to related phenoxyquinolines)
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior at the atomic level. mdpi.com These simulations are particularly useful for studying the dynamic properties of molecules, such as conformational changes, diffusion, and interactions with other molecules, including solvents or biological macromolecules. mdpi.com For molecules like phenoxyquinolines, MD simulations could be used to explore their flexibility, how they interact with water or other solvents, and their potential to bind to a protein target. mdpi.comnih.govnih.gov The stability of a ligand-receptor complex, for instance, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov
Chemical Reactivity and Derivatization Pathways of 4 Chloro 2 Methyl 6 Phenoxyquinoline
Reactions at the C-4 Chloro Position: Nucleophilic Substitutions and Cross-Coupling Methodologies
The chlorine atom at the C-4 position of the quinoline (B57606) ring is particularly susceptible to nucleophilic substitution and cross-coupling reactions. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The C4-Cl bond can be readily displaced by a variety of nucleophiles. Reactions with amines, thiols, and alkoxides proceed, often under mild conditions, to yield 4-amino, 4-thio, and 4-alkoxyquinolines, respectively. For instance, the reaction of 4-chloroquinolines with amines is a well-documented and extensively used method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, treatment with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed. nih.gov The reaction of 2,4-dichloroquinoline (B42001) with phenols (hydroxyl benzene) in the presence of a base like cesium carbonate demonstrates the substitution of the C-4 chloro group to form 4-phenoxyquinoline derivatives. youtube.com
Cross-Coupling Methodologies: The C4-Cl bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic potential of the scaffold.
Suzuki Coupling: This palladium-catalyzed reaction couples the chloroquinoline with boronic acids or esters to form C-C bonds. It is a powerful method for introducing aryl or vinyl substituents at the C-4 position.
Buchwald-Hartwig Amination: This reaction provides an alternative route to C-N bond formation, coupling the chloroquinoline with primary or secondary amines under palladium catalysis. It is often more versatile than traditional SNAr amination, with a broader substrate scope.
Sonogashira Coupling: The formation of a C-C triple bond is achieved by coupling the chloroquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. acs.org This method is used to synthesize 4-alkynylquinolines, which are important intermediates for various therapeutic agents. acs.org
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the chloroquinoline with an alkene, resulting in the formation of a 4-alkenylquinoline derivative. acs.org
The table below summarizes typical conditions for these transformations, though specific parameters may vary based on the exact substrates used.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Typical Temperature |
| SNAr (Amination) | Amine | Usually not required or mild base (e.g., K₂CO₃) | DMF, EtOH, or neat | Room Temp. to 120 °C |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 °C |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., BINAP) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, Cs₂CO₃ | DMF, THF | Room Temp. to 60 °C |
| Heck Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |
This interactive table provides generalized conditions for common reactions at the C-4 chloro position.
Reactivity of the Methyl Group at C-2: Potential for Side-Chain Functionalization
The methyl group at the C-2 position of the quinoline ring, known as a quinaldine (B1664567) moiety, exhibits unique reactivity. wikipedia.org The protons of this methyl group are acidic due to the electron-withdrawing nature of the adjacent nitrogen atom, which can stabilize the resulting carbanion. This acidity allows for a range of side-chain functionalization reactions.
Condensation Reactions: In the presence of a strong base, the C-2 methyl group can be deprotonated to form a nucleophilic carbanion. This anion can then react with various electrophiles, most notably carbonyl compounds such as aldehydes and ketones, in what is known as a Claisen-Schmidt or Doebner-von Miller reaction. nih.govslideshare.net This pathway allows for the extension of the side chain and the formation of new C-C bonds, leading to products like styrylquinolines.
Oxidation: The methyl group can be oxidized to various functional groups. Depending on the oxidant and reaction conditions, it can be converted to an aldehyde, a carboxylic acid (quinaldic acid), or an alcohol. youtube.comtandfonline.comtandfonline.com For example, vigorous oxidation can yield the corresponding carboxylic acid. askfilo.com Catalytic aerobic oxidation using palladium complexes in acetic anhydride (B1165640) can produce the corresponding 8-quinolylmethyl acetate. rsc.org
Halogenation: Under radical conditions, the methyl group can undergo halogenation to introduce one or more halogen atoms, creating a reactive handle for subsequent nucleophilic substitution reactions.
C(sp³)–H Functionalization: Modern synthetic methods have enabled the direct functionalization of the C(sp³)–H bonds of 2-methylquinolines, avoiding the need for pre-activation. nih.govacs.org These metal-free or metal-catalyzed reactions can introduce a variety of functional groups directly onto the methyl carbon. nih.govacs.org
Transformations of the Phenoxy Moiety: Ether Cleavage and Aromatic Substitutions
The phenoxy group offers another site for chemical modification, either through cleavage of the ether bond or by substitution on the pendant phenyl ring.
Ether Cleavage: The aryl ether linkage can be cleaved to unmask a phenol (B47542) at the C-6 position of the quinoline core. This transformation is typically achieved under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃. More recent methods have explored milder conditions for the deprotection of phenolic ethers, including organophotoredox catalysis, which offers greater chemoselectivity. chemrxiv.orgorganic-chemistry.orgacs.org The resulting 6-hydroxyquinoline (B46185) derivative can then participate in reactions typical of phenols, such as O-alkylation, acylation, or electrophilic substitution.
Aromatic Substitutions: The phenoxy group itself is an ortho-, para-directing activating group for electrophilic aromatic substitution (EAS). libretexts.orgbyjus.comlibretexts.org This allows for the selective introduction of functional groups onto the phenoxy ring while the quinoline core remains untouched, provided the conditions are controlled.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, primarily at the ortho and para positions of the phenoxy ring. byjus.com
Nitration: Treatment with dilute nitric acid can lead to the formation of ortho- and para-nitrophenoxy derivatives. byjus.com
Friedel-Crafts Reactions: Acylation or alkylation can be performed on the electron-rich phenoxy ring under Friedel-Crafts conditions, although care must be taken to avoid cleavage of the ether bond. libretexts.org
Direct C-H Bond Functionalization of the Quinoline Core
The direct functionalization of C-H bonds has emerged as a powerful, atom-economical strategy in modern organic synthesis. nih.gov For the 4-chloro-2-methyl-6-phenoxyquinoline scaffold, several C-H bonds on the quinoline core are potential targets for such transformations, which are typically mediated by transition metal catalysts (e.g., palladium, rhodium, iridium). nih.govtandfonline.com
The regioselectivity of C-H functionalization is dictated by a combination of electronic effects, steric hindrance, and the use of directing groups. The nitrogen atom of the quinoline ring can itself act as a directing group, often favoring functionalization at the C-8 position. tandfonline.com Alternatively, the quinoline can be converted to its N-oxide, which is a powerful directing group that typically facilitates functionalization at the C-2 and C-8 positions. nih.govnih.govtandfonline.com Given the existing substituents on this compound, potential sites for C-H activation include C-3, C-5, C-7, and C-8. The specific outcome would depend heavily on the chosen catalytic system and reaction conditions, allowing for programmed, site-selective derivatization of the heterocyclic core. tandfonline.com
This compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The multiple, distinct reactive sites on this compound make it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. acs.org The orthogonal nature of the reactivity at the C-4 chloro, C-2 methyl, and phenoxy positions allows for a stepwise and controlled elaboration of the molecular structure.
A synthetic chemist can leverage this versatility in a number of ways:
Sequential Cross-Coupling and Substitution: One could first perform a Suzuki or Sonogashira coupling at the C-4 position, then functionalize the C-2 methyl group via a condensation reaction, and finally modify or cleave the phenoxy group.
Scaffold Elaboration: The core can be used to build libraries of related compounds for drug discovery by varying the nucleophile or coupling partner at the C-4 position. acs.org For example, a series of novel phenoxy quinoline derivatives have been synthesized and evaluated for antibacterial activities. mdpi.com
Late-Stage Functionalization: After building a more complex structure from the C-4 position, direct C-H activation could be employed to introduce further diversity at a late stage in the synthetic sequence.
This multi-faceted reactivity profile allows this compound to serve as a foundational building block for a wide range of target molecules, particularly in the field of medicinal chemistry where quinoline-based scaffolds are prevalent. nih.govrsc.org
Potential Role of 4 Chloro 2 Methyl 6 Phenoxyquinoline As a Precursor in Molecular Design
Scaffold Diversification Strategies through Post-Synthetic Modification of 4-Chloro-2-methyl-6-phenoxyquinoline
The primary site for post-synthetic modification of this compound is the chlorine atom at the C4 position. The carbon-chlorine bond at this position on the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govquimicaorganica.org This high reactivity allows for the straightforward introduction of a wide variety of functional groups, enabling extensive scaffold diversification. The general mechanism involves the addition of a nucleophile to form a stable intermediate, followed by the elimination of the chloride leaving group. researchgate.netquimicaorganica.org
Key diversification strategies include:
Amination: The reaction with various primary and secondary amines is one of the most common modifications, used to synthesize a vast library of 4-aminoquinolines. nih.gov This approach is fundamental in the development of therapeutic agents. benthamscience.commanchester.ac.uk
Thiolation: Introducing sulfur-containing moieties can be achieved by reacting the precursor with thiols or thiourea. mdpi.comresearchgate.net This leads to the formation of 4-thioquinolines, which are also of synthetic interest.
Azidation: The introduction of an azido (B1232118) group using reagents like sodium azide (B81097) provides a versatile handle for further chemistry, such as click reactions or reduction to an amino group. mdpi.comresearchgate.net
Hydrazination: Reaction with hydrazine (B178648) yields 4-hydrazinoquinolines, which are useful precursors for constructing fused heterocyclic systems. mdpi.comresearchgate.net
The table below illustrates potential diversification pathways starting from the title compound.
| Nucleophile | Reagent Example | Reaction Type | Resulting Scaffold |
| Primary Amine | R-NH₂ | SNAr | 4-(Alkyl/Aryl)amino-2-methyl-6-phenoxyquinoline |
| Secondary Amine | R₂NH | SNAr | 4-(Dialkyl/Aryl)amino-2-methyl-6-phenoxyquinoline |
| Thiol | R-SH | SNAr | 4-(Alkyl/Aryl)thio-2-methyl-6-phenoxyquinoline |
| Azide Ion | NaN₃ | SNAr | 4-Azido-2-methyl-6-phenoxyquinoline |
| Hydrazine | N₂H₄ | SNAr | 4-Hydrazino-2-methyl-6-phenoxyquinoline |
| Alcohol/Phenol (B47542) | R-OH | SNAr | 4-(Alkoxy/Phenoxy)-2-methyl-6-phenoxyquinoline |
This table presents illustrative examples of scaffold diversification through nucleophilic aromatic substitution.
While the 4-chloro position is the most reactive site, modifications of the phenoxy group or the quinoline core through other reactions like electrophilic substitution are also conceivable, although they typically require harsher conditions.
Rational Design and Synthesis of Advanced Quinoline-Based Molecular Frameworks utilizing this compound
Rational design strategies are crucial in modern drug discovery for developing molecules with high efficacy and specificity. benthamscience.commanchester.ac.uk this compound is an excellent starting scaffold for such endeavors, allowing for the logical construction of advanced molecular frameworks designed to interact with specific biological targets like protein kinases or receptors. nih.govmdpi.com
The design process often involves identifying a lead compound and modifying its structure to improve its properties. nih.gov The title compound serves as a versatile template where the 4-position can be functionalized with a side chain designed to bind within a specific pocket of a target protein, while the 2-methyl and 6-phenoxy groups can be used to modulate solubility, metabolic stability, and other pharmacokinetic properties. benthamscience.comresearchgate.net For instance, in designing EGFR/HER-2 dual inhibitors, a quinoline core can be linked to a hydrophobic tail via an appropriate functional group to target the enzyme's active site. nih.gov
The synthesis of the precursor itself can be achieved through established named reactions for quinoline synthesis, such as the Combes or Friedländer synthesis, by reacting a suitable aniline (B41778) (e.g., 4-phenoxyaniline) with a β-dicarbonyl compound. iipseries.org Once the precursor is obtained, it can be utilized in a targeted synthetic sequence. For example, a Buchwald-Hartwig or SNAr coupling with a carefully chosen amine can attach a side chain designed through computational modeling to fit a specific therapeutic target. nih.gov
The table below outlines a hypothetical workflow for the rational design of an advanced molecule from the precursor.
| Design Step | Description | Example |
| Target Identification | Select a biological target relevant to a disease. | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Pharmacophore Analysis | Use the precursor as the core scaffold. The 4-position is the key vector for modification. | The quinoline core acts as a hinge-binder. The 6-phenoxy group can occupy a hydrophobic pocket. |
| Design Strategy | Design a side chain to be attached at the C4 position to interact with key residues in the ATP-binding site of the kinase. | Couple the precursor with an aniline derivative containing a solubilizing group (e.g., morpholine) to enhance binding and pharmacokinetic properties. |
| Synthesis | Synthesize the target molecule. | SNAr reaction between this compound and 4-morpholinoaniline. |
| Resulting Framework | N-(4-morpholinophenyl)-2-methyl-6-phenoxyquinolin-4-amine | A novel, advanced framework designed for potential kinase inhibition. |
This table provides a simplified, hypothetical example of a rational design process.
Future Directions in the Synthetic Organic Chemistry of Substituted Phenoxyquinolines
The synthesis of substituted phenoxyquinolines is poised to benefit from several emerging trends in synthetic organic chemistry that prioritize efficiency, sustainability, and molecular complexity. nih.govnumberanalytics.com
Future directions include:
Green Chemistry Approaches : The field is moving towards more environmentally benign methods. tandfonline.com This includes the use of greener solvents like water or PEG-400, the development of reusable solid acid catalysts, and the application of energy-efficient techniques such as microwave-assisted synthesis to drive reactions like the Friedländer annulation. tandfonline.commdpi.com Graphene-based carbocatalysts are also emerging as sustainable and highly efficient catalysts for preparing heterocyclic compounds. nih.gov
Advanced Catalytic Methods : While SNAr is a robust method, modern catalysis offers more sophisticated tools. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allow for the formation of carbon-carbon and carbon-nitrogen bonds under milder conditions with greater functional group tolerance. Furthermore, C-H activation is a powerful strategy for directly functionalizing the quinoline or phenoxy rings without pre-installed handles, representing a major step forward in synthetic efficiency. mdpi.commdpi.com
Multicomponent Reactions (MCRs) : MCRs, such as the Povarov reaction, enable the construction of complex quinoline scaffolds in a single synthetic step from multiple starting materials. rsc.org This approach offers high atom economy and allows for the rapid generation of diverse molecular libraries, which is invaluable for drug discovery. rsc.org
Flow Chemistry and Automation : Continuous flow synthesis allows for precise control over reaction parameters, improved safety, and easier scalability compared to batch processing. When combined with automated platforms, it can accelerate the synthesis and optimization of substituted phenoxyquinolines, facilitating high-throughput screening of new derivatives.
Photocatalysis and Radical Reactions : Visible-light photocatalysis is an increasingly important tool for forging new bonds under exceptionally mild conditions. This includes methods for radical-promoted cyclization to form the quinoline ring or for late-stage functionalization of the final product. mdpi.com
These advancing methodologies will undoubtedly expand the accessible chemical space for substituted phenoxyquinolines, enabling the creation of novel molecules with enhanced properties for a variety of applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
